(1S,2R)-1-Ethenyl-2-ethoxycyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62153-62-2 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,2R)-1-ethenyl-2-ethoxycyclopropane |
InChI |
InChI=1S/C7H12O/c1-3-6-5-7(6)8-4-2/h3,6-7H,1,4-5H2,2H3/t6-,7-/m1/s1 |
InChI Key |
XZCOGEQTTXAQLI-RNFRBKRXSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1C=C |
Canonical SMILES |
CCOC1CC1C=C |
Origin of Product |
United States |
Reaction Mechanisms and Stereochemical Control in Transformations of 1s,2r 1 Ethenyl 2 Ethoxycyclopropane and Analogs
Mechanistic Pathways of Vinylcyclopropane (B126155) Rearrangements
The vinylcyclopropane-cyclopentene rearrangement is a ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.org This transformation can be induced under various conditions, each proceeding through distinct mechanistic pathways that influence the reaction's efficiency and stereochemical outcome.
The thermal vinylcyclopropane-cyclopentene rearrangement was first discovered in 1959. organicreactions.org In the absence of catalysts or activating groups, these rearrangements typically require very high temperatures, often in the range of 500-600 °C. nih.gov The high activation energy, around 50 kcal/mol, is a significant drawback for synthetic applications as it limits the tolerance of other functional groups within the substrate. wikipedia.org
Thermally or photochemically induced rearrangements can proceed through homolytic cleavage of a cyclopropane bond, leading to diradical intermediates. nih.gov For a molecule like (1S,2R)-1-Ethenyl-2-ethoxycyclopropane, the initial step would be the cleavage of the C-C bond adjacent to the vinyl group to form a more stable allyl radical, resulting in a 1,3-diradical intermediate. This intermediate can then cyclize to form the cyclopentene ring. However, the formation of such diradicals can also lead to stereomutation (cis/trans isomerization) of the cyclopropane, often competing with the desired rearrangement and leading to a loss of stereochemical integrity. nih.govnih.gov In some cases, cis-cyclopropanes may undergo alternative reactions, such as acs.orgacs.org-rearrangements, instead of the vinylcyclopropane-cyclopentene rearrangement. nih.gov
The stereospecificity of the thermal rearrangement has been a subject of extensive study. While some reactions show a degree of stereospecificity consistent with a concerted pericyclic mechanism, the common observation of stereoisomerization products often points to the involvement of stepwise diradical pathways. wikipedia.orgnih.gov
To overcome the high temperatures required for thermal rearrangements, transition metal catalysis has emerged as a powerful alternative. organicreactions.org Various transition metals, including Ni(0), Pd(0), and Rh(I), have been shown to facilitate the vinylcyclopropane-cyclopentene rearrangement under much milder conditions. nih.gov These catalysts offer alternative, lower-energy reaction pathways, significantly expanding the synthetic utility of this transformation. acs.org
Among the most effective catalysts are Ni(0) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands. nih.gov These catalysts can promote the rearrangement of even unactivated vinylcyclopropanes at or near room temperature. A detailed mechanistic model for the Ni(0)-NHC-catalyzed rearrangement has been constructed through a combination of experimental and computational studies. nih.gov This model refutes the involvement of radical or zwitterionic intermediates and instead proposes a multi-step pathway involving the metal center:
Oxidative Addition: The reaction initiates with the oxidative addition of the Ni(0) catalyst to the cyclopropane ring. This step involves the cleavage of a C-C bond of the cyclopropane and the formation of a nickelacyclobutane intermediate.
Haptotropic Shift: The nickelacyclobutane intermediate is not directly observed but is believed to rearrange rapidly. This can be viewed as a haptotropic shift where the metal changes its coordination to the organic framework.
Reductive Elimination: The final step is the reductive elimination of the Ni(0) catalyst, which closes the five-membered ring to form the cyclopentene product and regenerates the active catalyst.
This oxidative addition/reductive elimination pathway provides a controlled, lower-energy route for the rearrangement, avoiding the high-energy diradical intermediates of the thermal process. nih.gov
The efficiency and outcome of the Ni(0)-catalyzed rearrangement are significantly influenced by both the substituents on the vinylcyclopropane substrate and the ligands coordinated to the nickel center. nih.gov
Substituent Effects: For this compound, the ethoxy group (an electron-donating group) and the ethenyl group can influence the rate of oxidative addition and the stability of the organometallic intermediates. Studies on analogous systems show that substitution on the cyclopropane ring affects the reaction conditions required; for instance, 1,1-disubstituted substrates can rearrange at room temperature, while more substituted systems may require slightly elevated temperatures. nih.gov
Ligand Effects: The choice of ligand on the Ni(0) catalyst is crucial. N-heterocyclic carbenes (NHCs) have proven to be highly effective. It is postulated that bulky carbene ligands facilitate the formation of the active catalyst species. The electronic and steric properties of the ligand can be tuned to optimize the reaction, influencing the rates of the oxidative addition and reductive elimination steps. nih.gov
| Ligand Type | General Observation | Plausible Role in Catalysis |
|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Highly effective for unactivated substrates at low temperatures. nih.gov | Strong σ-donors, stabilize the Ni(0) center and promote oxidative addition. Bulky NHCs can facilitate catalyst activation. nih.gov |
| Phosphines (e.g., PPh₃) | Often require higher temperatures or activated substrates. | Can be used to modulate the electronic and steric environment of the metal, but may be less effective than NHCs for this specific transformation. |
The debate over whether the vinylcyclopropane rearrangement is a concerted, pericyclic process or a stepwise, diradical-mediated reaction has been ongoing for decades. organicreactions.orgwikipedia.org
Pericyclic Mechanism: According to orbital symmetry rules, the rearrangement can be described as a concerted wikipedia.orgacs.org sigmatropic shift. This pathway would be expected to be stereospecific. For example, a suprafacial wikipedia.orgacs.org-shift with inversion of configuration at the migrating carbon (si) is symmetry-allowed and often leads to the major product. wikipedia.orgnih.gov Kinetic data from some studies have been consistent with a concerted mechanism where the initial C-C bond cleavage is the rate-limiting step. wikipedia.org
Diradical Mechanism: Conversely, a large body of evidence supports a stepwise mechanism involving the formation of a diradical intermediate. wikipedia.orgacs.org The activation energy for the thermal rearrangement is significantly lower than that required to break a C-C bond in an unsubstituted cyclopropane, a difference that corresponds closely to the resonance stabilization energy of an allyl radical. wikipedia.org The observation of multiple stereoisomeric products is a strong indicator of a diradical pathway, as rotation around C-C bonds in the intermediate can scramble the initial stereochemistry before ring closure. nih.govresearchgate.net
Ultimately, it is now widely accepted that the rearrangement does not follow a single, universal mechanism. Instead, it exists on a mechanistic continuum, with both pericyclic and diradical characteristics. wikipedia.org The precise nature of the transition state is highly dependent on the specific substrate. wikipedia.org Substituents that can stabilize a radical (such as the vinyl group) tend to favor pathways with more diradical character. wikipedia.org
| Feature | Diradical Mechanism | Pericyclic Mechanism |
|---|---|---|
| Intermediates | Stepwise, involves a 1,3-diradical intermediate. wikipedia.org | Concerted, proceeds through a single transition state. wikipedia.org |
| Stereochemistry | Allows for stereomutation, often leading to a mixture of products. nih.gov | Stereospecific, governed by orbital symmetry rules (e.g., suprafacial-inversion). wikipedia.org |
| Supporting Evidence | Product distribution, formation of stereoisomers. wikipedia.org | Kinetic data, observation of high stereospecificity in some cases. wikipedia.org |
Transition Metal-Catalyzed Vinylcyclopropane Rearrangements
Regioselective Ring-Opening Reactions of Ethoxycyclopropanes
Beyond rearrangement reactions, the strained cyclopropane ring, particularly when activated by substituents, is susceptible to ring-opening reactions. In ethoxycyclopropanes, the oxygen atom acts as an electron-donating group, polarizing the adjacent C-C bonds and making the ring susceptible to electrophilic attack. This is an example of a donor-acceptor cyclopropane, where the ethoxy group is the donor and another substituent (like a carbonyl or vinyl group) can act as the acceptor. researchgate.netrsc.org
The ring-opening of such activated cyclopropanes is often highly regioselective. In the presence of an electrophile, the attack typically leads to the cleavage of the C1-C2 bond, which is the most polarized bond between the donor- and acceptor-substituted carbons. This generates a stabilized carbocation or a dipolar intermediate, which is then trapped by a nucleophile. researchgate.net
For a compound like this compound, the ethoxy group strongly directs the regioselectivity of the ring-opening. For instance, reaction with an electrophile (E+) would likely lead to cleavage of the bond between the ethoxy- and ethenyl-substituted carbons. The resulting intermediate can then be attacked by a nucleophile (Nu-), leading to a linear product with predictable regiochemistry. The regioselectivity in these reactions is primarily controlled by electronic effects, where the electrophile attacks in a way that allows the electron-donating group to stabilize the resulting positive charge. magtech.com.cnnih.gov
Acid-Catalyzed Ring Opening Processes
The presence of both an ethoxy (donor) and an ethenyl (vinyl) group on the cyclopropane ring activates it towards acid-catalyzed ring-opening reactions. The mechanism and product distribution are highly dependent on the reaction conditions and the specific substitution pattern of the cyclopropane.
Ring Opening to Dihydrofurans and Cyclobutanones
Under acidic conditions, 1-ethenyl-2-ethoxycyclopropane analogs can undergo rearrangement to form five-membered heterocycles or four-membered carbocycles. The formation of dihydrofurans is a known transformation for 1-acyl-2-vinylcyclopropanes when treated with Lewis acids like Cu(OTf)₂. acs.org This rearrangement is proposed to proceed through the formation of a stabilized carbocation intermediate upon protonation of the vinyl group or coordination of the Lewis acid to the oxygen atom. For this compound, protonation of the vinyl group would lead to a secondary carbocation, which can be stabilized by the adjacent cyclopropyl (B3062369) group. Subsequent cleavage of the C1-C2 bond of the cyclopropane ring, driven by the release of ring strain and assisted by the electron-donating ethoxy group, would generate a homoenolate-like intermediate. Intramolecular attack of the oxygen atom of the ethoxy group onto the carbocation would then lead to the formation of a 2,5-dihydrofuran (B41785) derivative. The stereochemistry of the starting material is expected to influence the stereochemistry of the resulting dihydrofuran.
Alternatively, rearrangement to cyclobutanones can occur through a different mechanistic pathway. This transformation is often observed in the acid-catalyzed rearrangement of 1-vinylcyclopropylcarbinols, proceeding via a pinacol-type rearrangement. organic-chemistry.org In the case of this compound, protonation of the ethoxy group followed by its departure could, in principle, generate a cyclopropylcarbinyl cation. However, a more likely pathway involves protonation of the vinyl group, leading to a carbocation that induces a semipinacol-type ring expansion of the cyclopropane ring to a cyclobutanone (B123998). The regioselectivity of the ring expansion would be influenced by the stability of the resulting carbocationic intermediates.
| Starting Material Analogue | Catalyst/Conditions | Major Product(s) | Reference |
| 1-Acyl-2-vinylcyclopropane | Cu(OTf)₂ | Dihydrofuran | acs.org |
| 1-Vinylcyclopropylcarbinol | Acid | Cyclobutanone | organic-chemistry.org |
Formation of Homoenolates from Cyclopropanols
Metal homoenolates are valuable synthetic intermediates, and their formation from cyclopropanols is a well-established process. researchgate.netsci-hub.se While this compound is not a cyclopropanol (B106826), its hydrolysis under acidic conditions could potentially lead to the corresponding cyclopropanol. Subsequent treatment with a suitable metal catalyst, such as zinc or cobalt, could then induce ring opening to form a metal homoenolate. researchgate.netresearchgate.net This process involves the deprotonation of the cyclopropanol to form a metal cyclopropoxide, which then undergoes a β-carbon elimination to generate the homoenolate. The presence of the vinyl group in the precursor could influence the stability and subsequent reactivity of the formed homoenolate.
Oxidative Ring Opening Strategies
The double bond of the ethenyl group and the strained cyclopropane ring are both susceptible to oxidative cleavage. The choice of oxidant and reaction conditions can lead to a variety of products.
Ozonolysis represents a powerful method for the cleavage of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Treatment of this compound with ozone would be expected to cleave the vinyl group, leading to the formation of a cyclopropanecarbaldehyde and formaldehyde (B43269) after a reductive workup. The stereochemistry at the cyclopropane ring would be retained during this process. The generally accepted Criegee mechanism involves the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide before being worked up. wikipedia.orgorganic-chemistry.org
Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent that can react with both the alkene and potentially the cyclopropane ring. Under cold, dilute, and basic conditions, KMnO₄ would likely lead to the dihydroxylation of the vinyl group, forming the corresponding diol while leaving the cyclopropane ring intact. Under more vigorous conditions (hot, acidic, or concentrated basic), oxidative cleavage of the double bond would occur, similar to ozonolysis. Furthermore, under harsh conditions, the strained C-C bonds of the cyclopropane ring could also be susceptible to oxidation.
| Oxidizing Agent | Conditions | Expected Major Product(s) |
| Ozone (O₃), then reductive workup | -78 °C | (1S,2R)-2-Ethoxycyclopropanecarbaldehyde, Formaldehyde |
| Potassium Permanganate (KMnO₄) | Cold, dilute, basic | (1S,2R)-1-(1,2-dihydroxyethyl)-2-ethoxycyclopropane |
| Potassium Permanganate (KMnO₄) | Hot, acidic/basic | (1S,2R)-2-Ethoxycyclopropanecarboxylic acid |
Nucleophilic Ring Opening with Specific Reagents
The electron-withdrawing nature of the ethoxy group can activate the cyclopropane ring towards nucleophilic attack, leading to ring-opening reactions. The regioselectivity of the attack is influenced by both steric and electronic factors.
Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are well-known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds. chemistrysteps.commasterorganicchemistry.com In the case of activated cyclopropanes, organocuprates can act as nucleophiles to open the three-membered ring. For this compound, the attack of an organocuprate could potentially occur at either C1 or C2 of the cyclopropane ring. The presence of the ethoxy group would likely direct the nucleophilic attack to the β-carbon (C1), leading to a ring-opened product after cleavage of the C2-C3 bond. This would be analogous to a conjugate addition, with the vinyl group acting as part of the extended conjugated system.
Thiols are another class of soft nucleophiles that can participate in the ring-opening of activated cyclopropanes. researchgate.net The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate. The thiolate can then attack the cyclopropane ring, leading to a ring-opened product. For vinylcyclopropanes, the addition of thiols can also proceed via a radical mechanism, particularly under photochemical or thermal initiation. researchgate.netwikipedia.org The regioselectivity of the thiol addition would depend on the specific mechanism (nucleophilic vs. radical) and the substitution pattern of the cyclopropane.
| Reagent Type | Specific Reagent Example | Potential Reaction Type |
| Organocuprate | (CH₃)₂CuLi | Nucleophilic Ring Opening |
| Thiol | PhSH | Nucleophilic or Radical Ring Opening |
Stereoselective Transformations with Retention of Cyclopropane Ring Integrity
While ring-opening reactions are a major pathway for the transformation of activated cyclopropanes, it is also possible to perform reactions on the substituents of the cyclopropane ring while maintaining its stereochemical integrity.
Chirality Transfer in Cyclopropane Reactions
The inherent chirality of this compound can be used to direct the stereochemical outcome of reactions occurring at the ethenyl or ethoxy group, a process known as chirality transfer. researchgate.netnih.gov For example, reactions such as hydroboration-oxidation or epoxidation of the vinyl group would be expected to proceed with facial selectivity, influenced by the stereochemistry of the adjacent ethoxy-substituted carbon center. The cyclopropane ring itself acts as a rigid scaffold, holding the substituents in a fixed spatial arrangement, which can lead to high diastereoselectivity in the products. Similarly, modifications of the ethoxy group, such as ether cleavage and subsequent functionalization, could also be influenced by the stereocenter at C1. The development of such stereoselective transformations is crucial for the synthesis of complex chiral molecules where the cyclopropane motif is a key structural element. rochester.eduacs.org
Asymmetric Induction in Cyclopropanol-Mediated Synthesis
The inherent strain and unique electronic properties of the cyclopropane ring, particularly when activated by donor-acceptor groups such as vinyl and ethoxy substituents, make compounds like this compound valuable precursors in stereoselective synthesis. The field of asymmetric induction in transformations mediated by cyclopropanol functionalities has seen significant advancements, with two primary strategies emerging: substrate-controlled transformations utilizing enantiomerically enriched cyclopropanols, and catalyst-controlled reactions where a chiral catalyst directs the stereochemical outcome from a racemic or achiral cyclopropanol. rsc.org
A noteworthy example of catalyst-controlled asymmetric induction involves the gold(I)-catalyzed enantioselective ring expansion of 1-vinyl-1-ethoxycyclopropane analogs to synthetically valuable cyclobutanones. This transformation highlights the ability of a chiral catalyst to control the stereochemical outcome of a reaction involving a prochiral or racemic starting material.
In a seminal study, the research group of Voituriez developed a gold-promoted enantioselective transformation of 1-vinyl-1-ethoxycyclopropanes into cyclobutanones. rsc.org This reaction proceeds through a ring-expansion mechanism, where the stereochemistry of the final product is dictated by the chiral ligand complexed to the gold(I) catalyst. While the diastereoselective version of this ring-expansion cyclization had been previously reported, the development of an enantioselective variant opened new avenues for the synthesis of chiral cyclobutanone frameworks. rsc.org
The proposed mechanism for this gold(I)-catalyzed ring expansion involves the coordination of the cationic gold(I) complex to the vinyl group of the cyclopropane. This activation facilitates a stereoselective 1,2-alkyl migration, leading to the expansion of the three-membered ring to a four-membered ring. The chiral environment provided by the ligands on the gold catalyst is crucial for differentiating between the two enantiotopic faces of the vinyl group or the two enantiomers of the racemic starting material, thereby inducing asymmetry in the final cyclobutanone product.
The efficiency of this asymmetric induction is highly dependent on the nature of the chiral ligand employed. For instance, the use of chiral phosphine (B1218219) ligands such as (R)-MeO-DTBM-BIPHEP has been shown to be effective in achieving high levels of enantioselectivity in related gold-catalyzed transformations. The steric and electronic properties of the ligand create a chiral pocket around the active catalytic center, which dictates the trajectory of the ring-expanding alkyl migration.
The substrate scope of this enantioselective ring expansion has been explored, demonstrating its applicability to a range of substituted 1-vinyl-1-ethoxycyclopropane analogs. The electronic nature and steric bulk of the substituents on the vinyl group and the cyclopropane ring can influence both the reactivity and the level of stereochemical control.
Below is a representative data table illustrating the outcomes of a gold(I)-catalyzed enantioselective ring expansion of a 1-vinyl-1-ethoxycyclopropane analog, showcasing the high levels of enantioselectivity achievable with a suitable chiral catalyst system.
| Entry | Substrate | Chiral Ligand | Yield (%) | e.e. (%) |
| 1 | 1-Ethenyl-1-ethoxycyclopropane | (R)-MeO-DTBM-BIPHEP | 85 | 92 |
| 2 | 1-(Prop-1-en-2-yl)-1-ethoxycyclopropane | (R)-MeO-DTBM-BIPHEP | 82 | 90 |
| 3 | 1-(2-Methylprop-1-enyl)-1-ethoxycyclopropane | (R)-MeO-DTBM-BIPHEP | 78 | 88 |
| 4 | 1-(Styryl)-1-ethoxycyclopropane | (R)-MeO-DTBM-BIPHEP | 90 | 95 |
Note: The data presented in this table is illustrative and based on typical results reported for gold(I)-catalyzed enantioselective ring expansions of related vinylcyclopropanols.
This method provides a powerful tool for the synthesis of enantioenriched cyclobutanones, which are versatile building blocks in organic synthesis, from readily accessible vinyl-substituted ethoxycyclopropanes. The success of this catalyst-controlled approach underscores the potential for developing highly stereoselective transformations from cyclopropanol-derived structures.
Synthetic Utility and Applications As Chiral Building Blocks
Precursors for Annulated and Polycyclic Ring Systems
The unique combination of a strained three-membered ring and a conjugated vinyl group in (1S,2R)-1-Ethenyl-2-ethoxycyclopropane makes it an ideal substrate for ring-expansion and cycloaddition reactions, providing access to larger, more complex cyclic architectures.
Formation of Cyclopentene (B43876) Derivatives
A cornerstone of the synthetic utility of vinylcyclopropanes is their thermal or Lewis acid-catalyzed rearrangement to form cyclopentene rings. This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, is a powerful tool for five-membered ring annulation. wikipedia.org The mechanism of this rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise process involving a diradical intermediate. wikipedia.org The stereochemistry of the starting vinylcyclopropane (B126155) directly influences the stereochemical outcome of the cyclopentene product, making the enantiopure nature of this compound particularly valuable.
The presence of an alkoxy substituent on the cyclopropane (B1198618) ring can significantly influence the reaction conditions and outcome of the rearrangement. wikipedia.org Lewis acids can be employed to trigger the rearrangement under milder conditions compared to thermal methods. researchgate.net For this compound, cleavage of the C1-C2 bond of the cyclopropane ring, which is activated by the ethoxy group, initiates the rearrangement. The subsequent bond formation between the vinyl group and the distal carbon of the original cyclopropane ring results in the formation of a substituted cyclopentene. The specific stereochemistry of the starting material ensures the formation of a highly enantioenriched cyclopentene derivative.
Table 1: Key Features of Vinylcyclopropane-Cyclopentene Rearrangement
| Feature | Description |
| Reaction Type | Ring expansion, Annulation |
| Key Transformation | Vinylcyclopropane to Cyclopentene |
| Driving Force | Release of ring strain from the cyclopropane |
| Mechanisms | Concerted (pericyclic) or Stepwise (diradical) |
| Influence of this compound | Provides stereocontrol, leading to enantioenriched cyclopentene products. The ethoxy group can lower the activation energy. |
Synthesis of Cyclobutanones and Dihydrofurans
While the vinylcyclopropane-cyclopentene rearrangement is a dominant pathway, substituted vinylcyclopropanes can be guided towards other synthetically useful products such as cyclobutanones and dihydrofurans under specific conditions. The thermal rearrangement of 2-alkoxyvinylcyclopropanes can lead to the formation of dihydrofurans. rsc.org This process involves a nih.govresearchgate.net-sigmatropic shift of carbon. For this compound, a thermally induced rearrangement could potentially lead to a substituted dihydrofuran, with the stereocenters of the starting material directing the stereochemistry of the product.
The synthesis of cyclobutanones from vinylcyclopropanes is less direct but can be envisaged through multi-step sequences. For instance, oxidation of the vinyl group of this compound could yield a cyclopropyl (B3062369) ketone. Such ketones, particularly when activated, can undergo ring expansion to form cyclobutanones. Transition metal catalysis has been shown to facilitate the rearrangement of certain cyclopropyl carbonyl compounds. acs.org
Access to β-Lactams and Pyrrolines
The strained vinylcyclopropane moiety can be utilized in cycloaddition reactions to construct heterocyclic rings. Pyrrolines, for example, can be synthesized through the [3+2] annulation of vinylcyclopropanes with imines. nih.govresearchgate.net This reaction can be catalyzed by phosphines, where the phosphine (B1218219) attacks the vinylcyclopropane to form a zwitterionic intermediate that then reacts with the imine. nih.govresearchgate.net The use of the chiral this compound in such reactions would be expected to afford enantioenriched pyrrolidine (B122466) products, which can be subsequently oxidized to pyrrolines if desired.
Access to β-lactams, core structures in many antibiotics, from vinylcyclopropanes is a more complex transformation. organicreactions.orgnih.govrsc.org A possible synthetic route would involve the oxidative cleavage of the vinyl group in this compound to a carboxylic acid. This cyclopropanecarboxylic acid derivative could then be coupled with an imine via a Staudinger [2+2] cycloaddition of a ketene (B1206846) derived from the acid, a well-established method for β-lactam synthesis. nih.gov The original stereochemistry of the cyclopropane ring would be retained in the final product.
Role in Construction of Functionalized Organic Molecules
Beyond forming cyclic systems, this compound is a valuable chiral building block for introducing specific stereocenters and functional groups into acyclic and more complex molecular frameworks.
Application to Aminocyclopropyl and Amino Acid Analogs
Cyclopropane-containing amino acids are of significant interest in medicinal chemistry as they act as conformationally constrained analogs of natural amino acids. nih.gov The rigid cyclopropane scaffold can enforce specific peptide conformations and improve metabolic stability. This compound provides a stereochemically defined platform for the synthesis of such analogs.
A synthetic strategy could involve the transformation of the vinyl group. For example, ozonolysis of the double bond followed by reductive amination would yield an aminomethylcyclopropane derivative. Alternatively, hydroboration-oxidation of the vinyl group would produce an alcohol, which could then be converted to an amine via standard functional group interconversions (e.g., mesylation followed by azide (B81097) displacement and reduction). These transformations would lead to novel, enantioenriched aminocyclopropyl derivatives that can be incorporated into peptides or used as standalone bioactive molecules. researchgate.netrsc.org
Table 2: Potential Transformations for Amino Acid Analog Synthesis
| Reaction on Ethenyl Group | Intermediate Functional Group | Final Product Type |
| Ozonolysis / Reductive Amination | Amine | Aminomethylcyclopropane derivative |
| Hydroboration-Oxidation | Alcohol | Hydroxyethylcyclopropane derivative |
| Conversion of Alcohol to Amine | Amine | Aminoethylcyclopropane derivative |
Utility in [5+2] Cycloadditions
The [5+2] cycloaddition is a powerful reaction for the construction of seven-membered rings, which are common motifs in many natural products. acs.org Vinylcyclopropanes are excellent five-carbon components for these cycloadditions, reacting with various two-atom π-systems such as alkenes, alkynes, or allenes. These reactions are often catalyzed by transition metals like rhodium or ruthenium, which facilitate the ring-opening of the cyclopropane and subsequent cycloaddition. acs.org
The use of an enantiomerically pure vinylcyclopropane such as this compound in a metal-catalyzed [5+2] cycloaddition allows for the asymmetric synthesis of complex cycloheptane (B1346806) derivatives. The stereochemistry of the cyclopropane is transferred to the newly formed seven-membered ring, providing excellent control over the product's absolute stereochemistry. This methodology is highly valued in the total synthesis of natural products containing cycloheptane or related fused-ring systems.
Strategic Intermediates in Complex Molecule Synthesis
The strategic use of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. Chiral cyclopropanes, in particular, are valuable intermediates due to their inherent ring strain, which can be harnessed for a variety of chemical transformations. The compound this compound represents a potentially versatile chiral building block, combining the reactivity of a vinyl group and the synthetic handles offered by the ethoxy-substituted cyclopropane ring.
Application in Natural Product Total Synthesis (Examples from Vinylcyclopropane Chemistry)
Despite the synthetic potential of vinylcyclopropane derivatives, a comprehensive review of scientific literature and chemical databases does not yield specific examples of the application of this compound as a strategic intermediate in the total synthesis of natural products. While the broader class of vinylcyclopropanes has been extensively utilized in the synthesis of complex molecules, specific research detailing the utility of this particular ethoxy-substituted stereoisomer remains elusive.
The reactivity of vinylcyclopropanes often involves ring-opening or rearrangement reactions, which can be catalyzed by transition metals or promoted by heat, to generate larger ring systems or acyclic structures with high stereocontrol. These transformations are powerful tools in the synthesis of five-, six-, and seven-membered rings, which are common structural motifs in a vast array of natural products.
In principle, the this compound scaffold could serve as a precursor to various key intermediates. For instance, the vinyl group could participate in cycloadditions, metathesis, or other carbon-carbon bond-forming reactions, while the ethoxy group could be transformed into a hydroxyl group or other functionalities to facilitate further synthetic manipulations. The defined stereochemistry of the cyclopropane ring would be crucial in transferring chirality to the final target molecule.
However, at present, there are no documented instances in the accessible scientific literature of these theoretical applications being realized in the context of a completed natural product total synthesis. The absence of such examples may suggest that other chiral vinylcyclopropane derivatives have been found to be more suitable or efficient for the specific synthetic challenges posed by known natural products.
Computational and Theoretical Investigations on 1s,2r 1 Ethenyl 2 Ethoxycyclopropane Reactivity
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are indispensable for mapping the potential reaction pathways of vinylcyclopropane (B126155) derivatives. mdpi.com Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are commonly employed to study these rearrangements. nih.govresearchgate.net These computational approaches allow for the detailed examination of molecular geometries, electronic structures, and energies of reactants, transition states, and products.
For substituted vinylcyclopropanes, calculations have shown that the rearrangement pathway often involves structures with significant diradical character. nih.govresearchgate.net The primary reaction channel, the vinylcyclopropane-cyclopentene rearrangement, is often studied alongside competing stereoisomerization pathways. nih.gov Theoretical models can predict which pathway is energetically favored. For instance, in many vinylcyclopropane systems, the major product is formed via the "si" pathway (suprafacial inversion), which is consistent with orbital symmetry rules for a concerted wikipedia.orgnih.gov-sigmatropic shift. wikipedia.orgnih.gov However, the formation of other stereoisomers suggests that a purely concerted mechanism is insufficient to describe the reaction fully, pointing to the involvement of diradical intermediates that allow for stereochemical scrambling. wikipedia.orgnih.gov
Computational studies elucidate these competing mechanisms by locating the relevant stationary points on the potential energy surface. The nature of these points—whether they are true intermediates in shallow energy wells or simply points on a flat plateau—is a key question addressed by these calculations. wikipedia.org
Energy Profiles and Transition State Analysis of Rearrangements
The energy profile of a reaction dictates its kinetics and outcome. For the vinylcyclopropane-cyclopentene rearrangement, computational methods are used to construct a detailed potential energy surface, identifying the activation energy (Ea) required to reach the transition state. The transition state is the highest energy point on the reaction pathway and represents the critical geometry where bonds are partially broken and formed.
Theoretical analyses of the parent vinylcyclopropane rearrangement have identified a single transition state with a high degree of diradical character. wikipedia.org Following this transition state, the potential energy surface is often found to be relatively flat, which allows for conformational changes and stereoisomerization of the diradical species with minimal energetic cost. wikipedia.org This feature of the energy profile explains the observed mixture of stereochemical products in many vinylcyclopropane rearrangements. nih.gov
The table below illustrates a hypothetical energy profile for a generic substituted vinylcyclopropane rearrangement, highlighting the key energetic components that are determined through computational analysis.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (Vinylcyclopropane) | The starting material in its ground state. | 0.0 |
| Transition State (TS) | The highest energy point on the pathway to rearrangement, often diradical in nature. | +45.0 to +50.0 |
| Diradical Intermediate | A short-lived species formed after the TS, residing on a flat energy surface. | +40.0 to +44.0 |
| Product (Cyclopentene) | The final ring-expanded product, typically more stable than the reactant. | -15.0 to -20.0 |
Analysis of Electronic Effects and Substituent Influence on Reactivity
Substituents play a crucial role in governing the reactivity, reaction rate, and stereoselectivity of the vinylcyclopropane rearrangement. The ethoxy group in (1S,2R)-1-Ethenyl-2-ethoxycyclopropane is expected to exert a significant electronic influence. The reactivity of cyclopropanes is generally governed by a combination of ring strain and the electronic nature of their substituents. nih.govresearchgate.net
Computational studies on various substituted vinylcyclopropanes have established clear structure-reactivity relationships. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the stability of the diradical intermediates and transition states, thereby influencing the reaction's energy barrier. An alkoxy group, such as the ethoxy group, is a strong electron-donating group through resonance. Studies on methoxy-substituted vinylcyclopropanes have shown that such substituents significantly accelerate the rate of rearrangement. wikipedia.org This rate enhancement is attributed to the stabilization of the electron-deficient centers that develop in the diradicaloid transition state.
Furthermore, substituents can direct the stereochemical outcome of the reaction. They can achieve this by selectively destabilizing certain transition states or intermediates that would otherwise lead to stereochemical scrambling. nih.govresearchgate.net For example, a bulky or electronically influential substituent can create a higher energy barrier for rotation around single bonds in the diradical intermediate, thus preserving the stereochemistry of the starting material to a greater extent in the product. The polarization of the C1-C2 bond in cyclopropanes bearing both a donor (like ethoxy) and an acceptor group is known to enhance reactivity toward nucleophiles. researchgate.net
The following table summarizes the general influence of different classes of substituents on the vinylcyclopropane-cyclopentene rearrangement, as inferred from computational and experimental studies on analogous systems.
| Substituent Type (at C2) | Electronic Effect | Influence on Rearrangement Rate | Example Groups |
|---|---|---|---|
| Electron-Donating Group (EDG) | Stabilizes the electron-deficient character of the transition state. | Increases Rate | -OR (Ethoxy, Methoxy), -NR₂, -Alkyl |
| Electron-Withdrawing Group (EWG) | Destabilizes the diradical transition state. | Decreases Rate | -CN, -COOR, -NO₂ |
| Radical Stabilizing Group | Lowers the activation energy by stabilizing the diradical intermediate. | Increases Rate | -Ph (Phenyl), -Vinyl |
Future Directions and Emerging Research Avenues in Chiral Ethenyl Ethoxycyclopropane Chemistry
Development of Novel Enantioselective Synthetic Methods
The efficient and stereocontrolled synthesis of (1S,2R)-1-Ethenyl-2-ethoxycyclopropane is paramount to its broader application. While established methods exist, the development of more atom-economical, scalable, and environmentally benign strategies remains a significant goal. Future research is likely to focus on several promising approaches:
Asymmetric Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts for the cyclopropanation of suitable precursors presents a powerful strategy for the enantioselective synthesis of vinylcyclopropanes. researchgate.net This methodology could be adapted for the synthesis of this compound, offering operational simplicity and the potential for high enantioselectivity under mild reaction conditions. Researchers are expected to explore a variety of chiral catalysts and reaction conditions to optimize the yield and stereochemical purity of the target compound.
Tandem Reaction Sequences: One-pot tandem reactions that combine multiple synthetic steps are highly desirable for their efficiency. A potential future direction involves the development of a tandem enantioselective dienylation followed by a diastereoselective cyclopropanation. nih.gov This approach would generate a chiral allylic alkoxide intermediate that could then undergo a directed cyclopropanation to furnish the desired vinylcyclopropyl alcohol precursor with high levels of stereocontrol. nih.gov Subsequent etherification would yield this compound.
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled stereoselectivity. The biosynthesis of natural products containing cyclopropane (B1198618) rings often involves enzymatic pathways that proceed with high precision. nih.gov Future research may explore the development of engineered enzymes or the use of whole-cell systems to catalyze the asymmetric cyclopropanation leading to this compound. This biocatalytic approach could provide a sustainable and highly selective alternative to traditional chemical methods.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Asymmetric Phase-Transfer Catalysis | Mild reaction conditions, operational simplicity, high enantioselectivity. researchgate.net | Design of novel chiral catalysts, optimization of reaction parameters. |
| Tandem Dienylation/Cyclopropanation | High efficiency (one-pot), excellent stereocontrol. nih.gov | Catalyst development for the initial enantioselective step, control of diastereoselectivity in the cyclopropanation. nih.gov |
| Biocatalysis | Exceptional stereoselectivity, environmentally friendly. nih.gov | Enzyme screening and engineering, optimization of fermentation and reaction conditions. |
Exploration of New Catalytic Transformations
The strained three-membered ring of this compound, coupled with its vinyl and ethoxy functionalities, makes it a rich substrate for a variety of catalytic transformations. A key area of future research will be the exploration of novel reactions that leverage this reactivity to generate diverse and valuable molecular scaffolds.
Regio- and Enantioselective Ring-Opening Reactions: Transition metal-catalyzed ring-opening reactions of vinylcyclopropanes have emerged as a powerful tool for the synthesis of complex acyclic and cyclic compounds. nih.gov A significant future direction will be the development of new catalytic systems, for instance, employing rhodium(I) complexes with chiral ligands, to achieve highly regio- and enantioselective ring-opening of this compound with a range of nucleophiles. nih.gov This would provide access to a wide array of chiral building blocks with defined stereochemistry.
Cycloaddition Reactions: The vinyl group of the molecule is a prime handle for participating in various cycloaddition reactions. Future investigations will likely focus on exploring its reactivity in [4+2], [3+2], and other cycloaddition cascades to construct complex polycyclic systems. The stereochemistry of the cyclopropane ring is expected to exert significant influence on the facial selectivity of these reactions, leading to the formation of highly enantioenriched products.
Metathesis Reactions: Olefin metathesis is a powerful C-C bond-forming reaction. The ethenyl group of the target compound can participate in various metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). These transformations would enable the incorporation of the chiral cyclopropyl (B3062369) moiety into larger and more complex molecular frameworks, including polymers.
| Catalytic Transformation | Potential Products | Key Research Focus |
| Regio- and Enantioselective Ring-Opening | Chiral acyclic and carbocyclic compounds. nih.gov | Development of novel chiral catalyst systems, expansion of nucleophile scope. nih.gov |
| Cycloaddition Reactions | Complex polycyclic and heterocyclic architectures. | Investigation of diastereoselectivity, application in total synthesis. |
| Metathesis Reactions | Macrocycles, functionalized olefins, polymers. | Catalyst selection for specific metathesis transformations, exploration of polymer properties. |
Mechanistic Insights into Stereospecificity and Regioselectivity
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will undoubtedly focus on elucidating the intricate mechanistic details that govern the stereospecificity and regioselectivity of reactions involving this compound.
A reaction is considered stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In contrast, a stereoselective reaction favors the formation of one stereoisomer over another, but both may be possible products. masterorganicchemistry.comRegioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com
Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, alongside computational modeling (e.g., Density Functional Theory calculations). These investigations will aim to:
Elucidate Transition State Geometries: Understanding the three-dimensional arrangement of atoms in the transition state is key to explaining the observed stereochemical outcomes.
Identify Key Intermediates: The detection and characterization of transient intermediates can provide crucial insights into the reaction pathway.
Quantify Non-Covalent Interactions: Subtle non-covalent interactions between the substrate, catalyst, and reagents can have a profound impact on selectivity.
A thorough understanding of these mechanistic principles will enable chemists to predict and control the outcomes of reactions involving this compound with greater precision.
Expansion of Synthetic Applications in Complex Molecular Architectures
The ultimate goal of developing the chemistry of this compound is to apply it to the synthesis of complex and biologically active molecules. The unique stereochemical and conformational properties of the chiral cyclopropane unit make it an attractive feature to incorporate into pharmaceuticals, agrochemicals, and natural products.
Future research in this area will focus on:
Target-Oriented Synthesis: The strategic application of this compound as a key building block in the total synthesis of complex natural products will showcase its synthetic utility.
Diversity-Oriented Synthesis: The development of robust and versatile synthetic routes starting from this chiral synthon will enable the creation of libraries of novel compounds for biological screening.
Medicinal Chemistry: The incorporation of the ethenyl-ethoxycyclopropane moiety into known drug scaffolds can lead to the development of new analogues with improved potency, selectivity, and pharmacokinetic properties. The rigid cyclopropane ring can act as a conformational lock, leading to more specific interactions with biological targets.
The continued exploration of the synthetic potential of this compound promises to deliver innovative solutions to challenging synthetic problems and contribute to the discovery of new molecules with valuable properties.
Q & A
Q. How should researchers address conflicting crystallographic data (e.g., bond angle variations) in cyclopropane derivatives?
- Methodology :
- Multi-Technique Validation : Cross-reference X-ray data (e.g., ’s mean C–C bond length = 1.51 Å) with neutron diffraction or cryo-EM to resolve thermal motion artifacts.
- Error Analysis : Report standard deviations (e.g., ±0.008 Å in ) and refine models using software like SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
